molecular formula C16H17NO4 B1201595 (S)-Norlaudanosoline

(S)-Norlaudanosoline

Cat. No. B1201595
M. Wt: 287.31 g/mol
InChI Key: ABXZOXDTHTTZJW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (R)-norlaudanosoline.

Scientific Research Applications

Biosynthesis in Yeast

(S)-Norlaudanosoline is involved in the biosynthesis of certain alkaloids in yeast. Li and Smolke (2016) demonstrated the engineering of yeast to produce noscapine, a potential anticancer drug, from norlaudanosoline. They achieved this by reconstituting a 14-step biosynthetic pathway from norlaudanosoline in yeast, using 16 plant enzymes. This method enabled the production of noscapine and related pathway intermediates, advancing drug discovery in this field (Li & Smolke, 2016).

Enzyme Characterization

The enzyme dynamics involved in alkaloid biosynthesis using (S)-Norlaudanosoline have been studied. Chang, Hagel, and Facchini (2015) focused on O-methyltransferases in the medicinal plant Glaucium flavum, using norlaudanosoline as a substrate. Their work contributes to understanding the enzymatic processes in alkaloid biosynthesis (Chang, Hagel, & Facchini, 2015).

Neuroblastoma Cell Research

(S)-Norlaudanosoline's role in endogenous morphine synthesis in human neuroblastoma cells was explored by Boettcher et al. (2005). They found that human neuroblastoma cells can synthesize morphine, with (S)-Norlaudanosoline being a key precursor in this process. This discovery is significant for understanding the biosynthesis of morphine in human cells (Boettcher et al., 2005).

Machine Learning in Alkaloid Production

Vavricka et al. (2021) applied machine learning to predict and select plant enzymes that could work with norlaudanosoline in microbial biosynthesis pathways. This innovative approach can enhance the production of benzylisoquinoline alkaloids, demonstrating the potential of machine learning in biotechnological applications (Vavricka et al., 2021).

Metabolic Profiling

Cardoso-Taketa et al. (2008) used metabolic profiling to analyze Galphimia glauca, which involves norlaudanosoline. Their research aimed at understanding the plant's anxiolytic and sedative properties, providing insights into the role of norlaudanosoline in these medicinal effects (Cardoso-Taketa et al., 2008).

properties

Product Name

(S)-Norlaudanosoline

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m0/s1

InChI Key

ABXZOXDTHTTZJW-LBPRGKRZSA-N

Isomeric SMILES

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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